HDAC2 Inhibitory Activity of N-(5-acetylpyridin-2-yl)acetamide Compared to Clinical HDAC Inhibitor Vorinostat
N-(5-acetylpyridin-2-yl)acetamide inhibits recombinant human HDAC2 with an IC50 of 170 nM, as determined in a fluorescence-based assay using human full-length C-terminal His-tagged HDAC2 expressed in baculovirus-infected Sf9 insect cells [1]. In comparison, the clinically approved pan-HDAC inhibitor vorinostat (SAHA) exhibits an IC50 of 130 nM against HDAC2 under comparable assay conditions . This indicates that while N-(5-acetylpyridin-2-yl)acetamide is slightly less potent, it resides within the same nanomolar activity range as a benchmark HDAC inhibitor.
| Evidence Dimension | HDAC2 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 170 nM |
| Comparator Or Baseline | Vorinostat (SAHA): IC50 = 130 nM |
| Quantified Difference | Vorinostat is 1.3-fold more potent |
| Conditions | Recombinant human HDAC2, fluorescence-based assay (substrate: Ac-peptide-AMC) |
Why This Matters
Procurement decisions in epigenetic drug discovery require benchmarking against established clinical candidates to contextualize potency.
- [1] BindingDB. (n.d.). BDBM50254775 (CHEMBL4094099). Retrieved April 21, 2026, from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50254775&google=BDBM50254775 View Source
